molecular formula C21H20FN3 B5979340 N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine

N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine

カタログ番号 B5979340
分子量: 333.4 g/mol
InChIキー: BGPUVJVVCFRTHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, also known as ABT-200, is a novel small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound is a potent and selective inhibitor of Bcl-2, a protein that plays a key role in regulating apoptosis, or programmed cell death.

作用機序

N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine selectively binds to the BH3-binding groove of Bcl-2, thereby preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak. This prevents the formation of the Bcl-2/Bax or Bcl-2/Bak heterodimers, which are required for the inhibition of apoptosis. By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells and protects neurons from apoptosis induced by oxidative stress and beta-amyloid.
Biochemical and Physiological Effects:
In addition to its effects on apoptosis, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is involved in drug resistance in cancer cells. This compound has also been shown to inhibit the activity of the cytochrome P450 enzymes, which are involved in drug metabolism.

実験室実験の利点と制限

One of the main advantages of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine is its selectivity for Bcl-2, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low clearance. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some applications.

将来の方向性

There are several potential future directions for the development of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine and related compounds. One direction is the development of combination therapies that combine this compound with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of this compound analogs that have improved pharmacokinetic properties or selectivity for other members of the Bcl-2 family. Finally, this compound may have potential as a diagnostic tool for the detection of Bcl-2 overexpression in cancer cells, which could guide treatment decisions.

合成法

The synthesis of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with 2-nitrobenzaldehyde to form the intermediate 2-(4-fluorobenzyl)-5-nitrobenzaldehyde. The nitro group is then reduced to an amino group using hydrogenation with palladium on carbon catalyst. The resulting amine is then reacted with 2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one to form the final product, this compound.

科学的研究の応用

N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, which is overexpressed in many types of cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, in macrophages and monocytes. This suggests that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, this compound has been shown to protect neurons from apoptosis induced by oxidative stress and beta-amyloid, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3/c22-17-11-9-15(10-12-17)13-23-19-7-4-8-20-18(19)14-24-21(25-20)16-5-2-1-3-6-16/h1-3,5-6,9-12,14,19,23H,4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPUVJVVCFRTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。